molecular formula C15H15N5O5S2 B2947000 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 946313-08-2

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2947000
CAS No.: 946313-08-2
M. Wt: 409.44
InChI Key: ZVOYWCUYUXIUBD-UHFFFAOYSA-N
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Description

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine-4-carboxamide core substituted with a thiophene sulfonyl group and a 1,3,4-oxadiazole ring bearing an isoxazole moiety. The compound’s design integrates pharmacophoric elements common in kinase inhibitors and sulfonamide-based therapeutics, such as conformational rigidity and hydrogen-bonding capacity .

Properties

IUPAC Name

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O5S2/c21-13(17-15-19-18-14(24-15)11-3-6-16-25-11)10-4-7-20(8-5-10)27(22,23)12-2-1-9-26-12/h1-3,6,9-10H,4-5,7-8H2,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOYWCUYUXIUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC=NO3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features multiple functional groups, including isoxazole, oxadiazole, thiophene, and piperidine, which are known to contribute to various pharmacological effects.

Structural Composition

The structural components of the compound include:

  • Isoxazole Ring : Known for its role in enhancing biological activity.
  • Oxadiazole Ring : Associated with antimicrobial and anticancer properties.
  • Thiophene Group : Often linked to anti-inflammatory and analgesic effects.
  • Piperidine Derivative : Contributes to the overall pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles and isoxazoles are often evaluated for their antimicrobial properties. In studies involving similar compounds:

  • Antibacterial Activity : Compounds with oxadiazole and isoxazole moieties have shown significant activity against various bacterial strains. For instance, derivatives have demonstrated IC50 values ranging from 0.045 µg/mL to 21.25 µM against Mycobacterium tuberculosis and other pathogenic bacteria .
CompoundTarget BacteriaIC50 (µg/mL)
3aM. tuberculosis0.045
4aM. tuberculosis>50
5bSalmonella typhiModerate

Anti-inflammatory and Analgesic Effects

The presence of the thiophene group suggests potential anti-inflammatory properties. Compounds with similar structures have been reported to inhibit inflammatory pathways effectively .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses or bacterial metabolism.
  • Receptor Modulation : Interaction with specific receptors could modulate signaling pathways associated with pain and inflammation.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives related to this compound:

  • Synthesis of Isoxazole Derivatives : A study synthesized N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides, showing promising antimicrobial activity against several strains .
  • Anticancer Potential : Research on oxadiazole derivatives has highlighted their anticancer properties, with some compounds exhibiting significant cytotoxicity against cancer cell lines .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s uniqueness lies in its hybrid heterocyclic architecture. Below is a systematic comparison with structurally related compounds from the literature:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight Notable Features Reference
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide Piperidine-4-carboxamide Isoxazolyl-oxadiazole, thiophene sulfonyl Not reported Combines sulfonamide’s electron-withdrawing properties with oxadiazole’s rigidity
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine-3-carboxamide 4-Fluorophenyl, isopropyl-thiadiazole ~365.4 g/mol Thiadiazole replaces oxadiazole; fluorophenyl enhances lipophilicity
WNK463 (N-tert-Butyl-1-(1-(5-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)pyridin-2-yl)piperidin-4-yl)-1H-imidazole-5-carboxamide) Piperidine-imidazole-carboxamide Trifluoromethyl-oxadiazole, pyridine 463.46 g/mol Trifluoromethyl group improves metabolic stability; pyridine aids π-stacking
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide Pyrrolidine-2-carboxamide Benzofuran-oxadiazole, thiophene sulfonyl 444.5 g/mol Benzofuran increases aromaticity; pyrrolidine alters ring conformation

Key Observations

Heterocyclic Core Variations: The target compound’s piperidine-4-carboxamide core contrasts with pyrrolidine analogs (e.g., ), which exhibit smaller ring sizes and distinct conformational flexibility. Piperidine’s six-membered ring may enhance steric tolerance in binding pockets compared to pyrrolidine’s five-membered structure. Oxadiazole vs. Thiadiazole: The oxadiazole ring in the target compound (vs.

Substituent Effects: The thiophene sulfonyl group is conserved in both the target compound and , suggesting a role in sulfonamide-mediated hydrogen bonding or solubility modulation. Isoxazole in the target compound (vs.

Functional Group Impact :

  • The absence of a trifluoromethyl group (present in ) in the target compound may reduce metabolic stability but simplify synthetic routes.
  • Fluorine substitution (as in ) is absent in the target compound, which could affect bioavailability and membrane permeability.

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